molecular formula C12H12N2O3 B3858415 (E)-N'-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide

(E)-N'-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide

Cat. No.: B3858415
M. Wt: 232.23 g/mol
InChI Key: LNWJYSQUOFSYET-UKTHLTGXSA-N
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Description

(E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve furan-2-carbohydrazide in ethanol.
  • Add 5-methylfurfural to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the desired product.

Industrial Production Methods

Industrial production methods for (E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazone compounds.

Scientific Research Applications

(E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbohydrazide: A precursor in the synthesis of (E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide.

    5-Methylfurfural: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups.

Uniqueness

(E)-N’-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide is unique due to the presence of both furan and hydrazone functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-5-6-10(17-8)9(2)13-14-12(15)11-4-3-7-16-11/h3-7H,1-2H3,(H,14,15)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWJYSQUOFSYET-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC(=O)C2=CC=CO2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide
Reactant of Route 2
(E)-N'-(1-(5-Methylfuran-2-yl)ethylidene)furan-2-carbohydrazide

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